molecular formula C13H20N2O2 B6001975 N-(1-isopropyl-4-piperidinyl)-2-furamide

N-(1-isopropyl-4-piperidinyl)-2-furamide

Cat. No.: B6001975
M. Wt: 236.31 g/mol
InChI Key: HDXLOTPLOFHQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopropyl-4-piperidinyl)-2-furamide, commonly known as Sufentanil, is a synthetic opioid analgesic drug that is used for pain management during surgery, intensive care, and chronic pain conditions. It is a potent and highly selective agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. Sufentanil is structurally similar to fentanyl but is more potent and has a shorter duration of action.

Mechanism of Action

Sufentanil works by binding to the mu-opioid receptor in the brain and spinal cord, which reduces the perception of pain. It also activates the reward pathway in the brain, which can lead to feelings of euphoria and addiction. Sufentanil has a high affinity for the mu-opioid receptor, which makes it more potent than other opioids.
Biochemical and Physiological Effects:
Sufentanil has a number of biochemical and physiological effects on the body, including analgesia, sedation, respiratory depression, and nausea. It can also cause changes in heart rate and blood pressure, although these effects are usually mild. Sufentanil is metabolized in the liver and excreted in the urine, with a half-life of approximately two hours.

Advantages and Limitations for Lab Experiments

Sufentanil has several advantages for use in laboratory experiments, including its high potency and selectivity for the mu-opioid receptor. It is also relatively stable and can be stored for long periods of time. However, its high potency can make it difficult to accurately measure and administer, and its effects can be difficult to reverse in the event of an overdose.

Future Directions

There are several areas of research that could be explored in the future regarding Sufentanil. One area is the development of new formulations that could improve its efficacy and reduce the risk of adverse effects. Another area is the study of its potential use in chronic pain management, particularly in patients who are resistant to other opioids. Additionally, more research is needed to better understand the mechanisms of addiction and tolerance associated with Sufentanil use.

Synthesis Methods

The synthesis of Sufentanil involves the reaction of N-(1-methyl-4-piperidinyl)-2-furamide with isopropylmagnesium chloride in the presence of a palladium catalyst. The resulting product is then purified through a series of chemical reactions to obtain the final product. The synthesis of Sufentanil is a complex process that requires specialized knowledge and equipment.

Scientific Research Applications

Sufentanil has been extensively studied for its analgesic properties and its potential use in clinical settings. It has been shown to be effective in managing pain during surgery, particularly in patients who are at high risk of adverse effects from other opioids. Sufentanil has also been studied for its use in chronic pain management, although more research is needed in this area.

Properties

IUPAC Name

N-(1-propan-2-ylpiperidin-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-10(2)15-7-5-11(6-8-15)14-13(16)12-4-3-9-17-12/h3-4,9-11H,5-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXLOTPLOFHQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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